2-Bromo-5-isopropylpyridine is a heterocyclic aromatic compound, and its synthesis has been reported in scientific literature. One reported method involves the reaction of 2-bromopyridine with isopropyl iodide under palladium catalysis conditions []. This method offers a relatively straightforward approach for the preparation of this specific compound.
While there is limited information readily available on the specific research applications of 2-bromo-5-isopropylpyridine, its structure and properties suggest potential applications in several areas of scientific research:
The presence of the bromine atom and the isopropyl group provides functionalities that can be explored for their potential interactions with biological targets. This could involve the development of new drug candidates with diverse pharmacological activities [].
Pyridine derivatives, including those with halogen substituents like bromine, have been investigated for their potential applications in the development of functional materials. These materials may find use in organic electronics, sensors, or optoelectronic devices [].
2-Bromo-5-isopropylpyridine could serve as a valuable building block for the synthesis of more complex molecules. The bromo group can participate in various coupling reactions, allowing for the introduction of diverse functionalities onto the pyridine scaffold [].
2-Bromo-5-isopropylpyridine is an organic compound with the molecular formula and a CAS number of 1142197-16-7. It features a bromine atom attached to the second carbon of a pyridine ring, with an isopropyl group located at the fifth position. This compound is classified as a brominated pyridine and is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural characteristics.
The synthesis of 2-Bromo-5-isopropylpyridine can be achieved through several methods:
2-Bromo-5-isopropylpyridine has several applications, including:
Several compounds share structural similarities with 2-Bromo-5-isopropylpyridine. Here are some notable examples:
Uniqueness: The specific placement of the bromine and isopropyl groups in 2-Bromo-5-isopropylpyridine contributes to its distinct chemical behavior compared to other brominated pyridines, influencing its reactivity and potential applications in synthesis and pharmaceuticals.
2-Bromo-5-isopropylpyridine (CAS 1142197-16-7) emerged as a structurally unique pyridine derivative during the late 20th century, coinciding with advances in transition-metal-catalyzed cross-coupling methodologies. While pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson, the development of substituted pyridines accelerated after the 1980s due to their utility in pharmaceutical and materials science. The introduction of bromine and isopropyl groups at specific positions on the pyridine ring granted this compound distinct electronic and steric properties, making it valuable for synthesizing kinase inhibitors, TEAD protein inhibitors, and functional materials. Its significance lies in its dual functionality: the bromine atom facilitates cross-coupling reactions, while the isopropyl group enhances lipophilicity and modulates steric interactions.
Property | Value | Source |
---|---|---|
Molecular formula | C₈H₁₀BrN | |
Molecular weight | 200.08 g/mol | |
Purity (commercial) | 95–97% | |
Storage conditions | Room temperature, inert atm |
As a brominated pyridine derivative, this compound occupies a critical niche in heterocyclic chemistry. Pyridine’s electron-deficient aromatic system enables nucleophilic substitution at the 2- and 4-positions, while the isopropyl group at position 5 introduces steric effects that influence regioselectivity in subsequent reactions. Recent studies highlight its role in:
The compound’s IUPAC name, 2-bromo-5-(propan-2-yl)pyridine, reflects its substitution pattern. Key structural features include:
Br │ C2─N │ \ C5─C(iPr) C3
Isopropyl group at C5 induces torsional strain, reducing conjugation with the pyridine ring.
Publications and patents involving this compound have grown steadily since 2010, driven by its applications in:
Application Area | Example | Source |
---|---|---|
Pharmaceutical synthesis | TEAD inhibitors for cancer therapy | |
Materials science | Ligands for OLEDs | |
Agrochemicals | Herbicide intermediates |
Recent advancements include its use in domino C–O/C–N/C–C bond-forming reactions and photoredox catalysis. Patent activity, particularly in oncology (e.g., WO2022020716A1), underscores its industrial relevance. Academic interest is further evidenced by its inclusion in high-impact reviews on heterocyclic chemistry.